molecular formula C12H12BNO2 B13665821 (6-Benzylpyridin-3-yl)boronic acid

(6-Benzylpyridin-3-yl)boronic acid

Cat. No.: B13665821
M. Wt: 213.04 g/mol
InChI Key: KCMMYGKDKMDRIW-UHFFFAOYSA-N
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Description

(6-Benzylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a benzyl group at the 6-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Benzylpyridin-3-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. This method is widely used due to its reliability and cost-effectiveness

Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored for its mild reaction conditions and high functional group tolerance, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (6-Benzylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridinylboronic acid
  • Benzylboronic acid

Comparison: (6-Benzylpyridin-3-yl)boronic acid is unique due to the presence of both a pyridine ring and a benzyl group, which confer distinct electronic and steric properties. This makes it more versatile in certain reactions compared to simpler boronic acids like phenylboronic acid . The combination of these functional groups enhances its reactivity and selectivity in various chemical processes .

Properties

Molecular Formula

C12H12BNO2

Molecular Weight

213.04 g/mol

IUPAC Name

(6-benzylpyridin-3-yl)boronic acid

InChI

InChI=1S/C12H12BNO2/c15-13(16)11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9,15-16H,8H2

InChI Key

KCMMYGKDKMDRIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)CC2=CC=CC=C2)(O)O

Origin of Product

United States

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